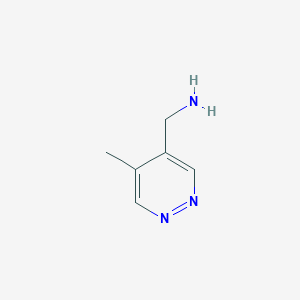

4-Aminomethyl-5-methylpyridazine

描述

4-Aminomethyl-5-methylpyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-5-methylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloromethyl-5-methylpyridazine with ammonia or an amine source to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions: 4-Aminomethyl-5-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced derivatives depending on the specific reaction conditions.

Substitution: Substituted pyridazine derivatives with different functional groups replacing the aminomethyl group.

科学研究应用

4-Aminomethyl-5-methylpyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs for various diseases.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-Aminomethyl-5-methylpyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to therapeutic effects.

相似化合物的比较

4-Aminomethylpyridazine: Lacks the methyl group at the 5-position.

5-Methylpyridazine: Lacks the aminomethyl group.

4-Methylpyridazine: Lacks both the aminomethyl and methyl groups.

Uniqueness: 4-Aminomethyl-5-methylpyridazine is unique due to the presence of both the aminomethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

4-Aminomethyl-5-methylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. This compound has garnered attention in pharmacology due to its diverse biological activities, particularly its interactions with various enzymes and proteins, leading to significant implications in medicinal chemistry and biochemical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. One notable target is aminopyrimidine aminohydrolase, which plays a crucial role in thiamine metabolism. The compound facilitates the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, impacting several metabolic pathways critical for cellular functions.

Key Interactions

- Enzyme Binding : The compound binds to aminopyrimidine aminohydrolase, enhancing its catalytic activity.

- Cell Signaling Modulation : It influences protein kinases and phosphatases, affecting gene expression related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial activity against various pathogens, indicating their potential use as antimicrobial agents.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents.

- Antibacterial Activity : Another investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, showcasing its potential as an antibiotic .

Cellular Effects

The effects of this compound on cellular processes are multifaceted:

- Proliferation and Differentiation : At low doses, it enhances cellular proliferation and differentiation.

- Apoptosis Induction : Higher concentrations lead to increased apoptosis in sensitive cell lines.

Pharmacokinetics

The compound's pharmacokinetics are crucial for understanding its biological activity:

- Stability : It remains stable under standard laboratory conditions with minimal degradation over time.

- Dosage Effects : The biological effects vary significantly with dosage; lower doses promote cellular functions while higher doses can induce cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those associated with thiamine metabolism. It facilitates the conversion of substrates through enzyme interactions, emphasizing its role in metabolic regulation.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Forms N-oxides when reacted with oxidizing agents like hydrogen peroxide.

- Reduction : Can be reduced to different derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions under basic conditions.

Summary of Chemical Reactions

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Lithium aluminum hydride | Reduced Derivatives |

| Substitution | Amines or thiols | Substituted Pyridazine Derivatives |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminomethyl-5-methylpyridazine, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves catalytic amination or alkylation reactions. For example, substituting a methyl group at the 5-position and an aminomethyl group at the 4-position may require multi-step protocols, such as nucleophilic substitution under controlled pH (e.g., using ammonia or amines) followed by purification via column chromatography or recrystallization . Purity (>95%) can be ensured using HPLC with UV detection or LC-MS for trace analysis.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. For instance, the aminomethyl group at C4 will exhibit distinct proton coupling patterns in ¹H NMR, while IR spectroscopy can confirm N-H stretching frequencies (~3300 cm⁻¹). Computational methods like DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties such as charge distribution and HOMO-LUMO gaps .

Q. What solvent systems and pH conditions are ideal for stabilizing this compound in aqueous and organic media?

- Methodological Answer : Pyridazine derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Stability studies suggest buffered aqueous solutions (pH 6–8) minimize hydrolysis of the aminomethyl group. For long-term storage, lyophilization or storage under inert atmospheres (N₂/Ar) at −20°C is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl and 4-aminomethyl groups influence the reactivity of pyridazine derivatives in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group at C5 may deactivate the pyridazine ring toward electrophilic substitution but enhance nucleophilic reactivity at C3/C5. Computational modeling (e.g., molecular docking) can predict regioselectivity in Suzuki-Miyaura couplings, where steric hindrance from the aminomethyl group may favor para-substitution . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying catalyst loads) is advised.

Q. What mechanisms underlie the biological activity of this compound analogs in enzyme inhibition, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Pyridazine cores are known to interact with enzymes like kinases or polymerases via hydrogen bonding (aminomethyl group) and hydrophobic interactions (methyl group). SAR studies should synthesize analogs with modified substituents (e.g., halogenation at C6 or bulky groups at C5) and assay inhibitory potency (e.g., IC₅₀ in enzyme assays). Molecular dynamics simulations can map ligand-binding pocket interactions .

Q. How should researchers resolve contradictions in reported bioactivity data for pyridazine derivatives across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). A meta-analysis of published data should standardize variables (e.g., EC₅₀ normalization) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular antiviral activity). Contradictions in cytotoxicity data may require toxicity profiling across multiple cell types .

Q. What strategies can mitigate byproduct formation during the functionalization of this compound for drug discovery?

- Methodological Answer : Byproducts often stem from over-alkylation or oxidation. Using protecting groups (e.g., Boc for amines) and low-temperature reactions (−78°C) can suppress side reactions. Reaction monitoring via TLC or inline FTIR helps identify intermediates. For scale-up, flow chemistry with precise temperature/pH control improves selectivity .

Q. Data Analysis and Experimental Design

Q. How can computational tools like molecular docking and QSAR models guide the design of this compound-based inhibitors?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystallographic enzyme structures (e.g., HCV NS5B polymerase) can prioritize analogs with high predicted binding scores. QSAR models incorporating descriptors like logP, polar surface area, and Hammett constants optimize pharmacokinetic properties .

Q. What statistical approaches are recommended for analyzing dose-response data in pyridazine derivative toxicity studies?

- Methodological Answer : Nonlinear regression (e.g., sigmoidal curve fitting) calculates EC₅₀/LC₅₀ values. For high-throughput data, ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences across treatment groups. Machine learning (e.g., random forests) can predict toxicity endpoints from structural fingerprints .

属性

IUPAC Name |

(5-methylpyridazin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSZWZBAMSAIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。